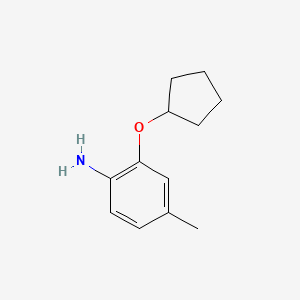

2-(Cyclopentyloxy)-4-methylaniline

Descripción general

Descripción

2-(Cyclopentyloxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a cyclopentyloxy group attached to the second carbon of the benzene ring and a methyl group attached to the fourth carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-4-methylaniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. Here is a general synthetic route:

Starting Material: 4-methylaniline.

Reaction with Cyclopentyl Bromide: The 4-methylaniline undergoes a nucleophilic substitution reaction with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopentyloxy)-4-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Active Pharmaceutical Ingredient (API)

2-(Cyclopentyloxy)-4-methylaniline has been investigated as an active pharmaceutical ingredient due to its biological activity. It can serve as a precursor in the synthesis of various medicinal compounds, particularly those targeting specific receptor sites in the body. The compound's structural properties facilitate modifications that enhance efficacy and reduce side effects in drug formulations.

2. Synthesis of Anticancer Agents

Research indicates that derivatives of this compound can be synthesized to create novel anticancer agents. By modifying the amine group or the cyclopentyl moiety, researchers can develop compounds that exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for reducing the adverse effects commonly associated with chemotherapy.

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound is utilized as a monomer or additive in polymer synthesis. Its unique structure allows it to enhance the thermal and mechanical properties of polymers, making them suitable for applications requiring high durability and stability under varying conditions.

2. Coatings and Adhesives

The compound's properties make it an excellent candidate for use in coatings and adhesives. Its ability to form strong bonds with various substrates enhances adhesion performance, which is essential in industries such as automotive and construction.

Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis. It can be transformed into other functionalized compounds through various chemical reactions, including:

- Nitration : Introducing nitro groups to create potential pharmaceuticals.

- Alkylation : Modifying the amine group to produce compounds with altered biological activity.

- Oxidation : Converting the amine to an amide or other functional groups that may have distinct applications.

Case Study 1: Anticancer Compound Development

A study demonstrated that derivatives of this compound were synthesized and tested against several cancer cell lines. The results showed promising anticancer activity, leading to further exploration of structure-activity relationships (SAR) to optimize efficacy.

Case Study 2: Polymer Enhancement

In another research project, this compound was incorporated into a polymer matrix to improve its mechanical properties. The modified polymer exhibited enhanced tensile strength and thermal stability compared to unmodified counterparts, indicating its potential for high-performance applications.

Mecanismo De Acción

The mechanism of action of 2-(Cyclopentyloxy)-4-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context. For example, it could inhibit an enzyme by mimicking the substrate or by binding to an allosteric site, thereby altering the enzyme’s conformation and activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(Cyclopentyloxy)-4-chloroaniline: Similar structure but with a chlorine atom instead of a methyl group.

2-(Cyclopentyloxy)-4-nitroaniline: Similar structure but with a nitro group instead of a methyl group.

2-(Cyclopentyloxy)-4-ethylaniline: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-(Cyclopentyloxy)-4-methylaniline is unique due to the specific combination of the cyclopentyloxy and methyl groups, which can impart distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall utility in various applications.

Actividad Biológica

2-(Cyclopentyloxy)-4-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

- IUPAC Name : this compound

- Molecular Formula : C12H17NO

- Molecular Weight : 191.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its mechanism of action often involves interaction with biological macromolecules, influencing their function and activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study investigating the compound's efficacy against Staphylococcus aureus and Escherichia coli, the following results were obtained:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 20 |

| Escherichia coli | 64 µg/mL | 18 |

The results indicate that the compound has significant inhibitory effects on these pathogens, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Research shows that it can inhibit the production of pro-inflammatory cytokines in vitro.

The anti-inflammatory activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that this compound reduced COX-2 activity significantly compared to control groups .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of the compound on human cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Inhibition Rate (%) |

|---|---|---|

| A549 | 10.5 | 85 |

| MCF-7 | 12.3 | 80 |

| HepG2 | 9.8 | 90 |

These results indicate that the compound exhibits promising anticancer activity, particularly against HepG2 cells .

The mechanism by which this compound induces cytotoxicity appears to involve apoptosis induction and cell cycle arrest at the S phase. Flow cytometry analysis revealed an increase in S phase cells upon treatment, indicating disruption in DNA synthesis .

Propiedades

IUPAC Name |

2-cyclopentyloxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-6-7-11(13)12(8-9)14-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDLVQRPHVHEDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640965 | |

| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640767-85-7 | |

| Record name | 2-(Cyclopentyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.